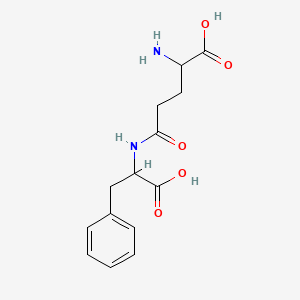
gamma-GLU-PHE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Gamma-glutamylphenylalanine is a dipeptide composed of glutamic acid and phenylalanine joined together by a peptide linkage. It has a role as a human metabolite. It derives from a glutamic acid and a phenylalanine.
Glutamylphenylalanine is a natural product found in Vigna radiata, Allium cepa, and Allium sativum with data available.
Biologische Aktivität
Gamma-Glutamylphenylalanine (γ-Glu-Phe) is a dipeptide formed from the amino acids L-glutamic acid and L-phenylalanine. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and roles in metabolic processes. This article delves into the biological activity of γ-Glu-Phe, highlighting its significance in health, disease, and potential applications.
Chemical Structure and Properties
Gamma-Glutamylphenylalanine is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₅
- Molecular Weight : 286.30 g/mol
- CAS Number : 111299
The structure is formed by the condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine, resulting in a peptide bond that imparts specific biochemical properties to the compound .
1. Metabolic Role
Recent studies have demonstrated that γ-Glu-Phe is involved in various metabolic pathways. It has been identified as a significant metabolite in serum profiles associated with chronic diseases, including schizophrenia and hepatocellular carcinoma (HCC) . The presence of γ-Glu-Phe in these contexts suggests its potential as a biomarker for disease diagnosis and progression.
2. Antioxidant Properties
γ-Glu-Phe exhibits antioxidant activities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders . The dipeptide may help mitigate cellular damage by scavenging free radicals.
Case Study 1: Role in Schizophrenia
In a metabolomics study involving hospitalized patients, γ-Glu-Phe was identified among metabolites with high factor loading related to chronic schizophrenia. This finding indicates that alterations in γ-Glu-Phe levels could be linked to the pathophysiology of schizophrenia, suggesting its potential as a therapeutic target or biomarker .
Case Study 2: Hepatocellular Carcinoma
Research has also highlighted the role of γ-Glu-Phe as a marker for hepatocellular carcinoma. Elevated levels of this dipeptide were found in patients with liver cancer, indicating its involvement in tumor metabolism and progression . These findings underscore the need for further investigation into γ-Glu-Phe's role in cancer biology.
The biological activity of γ-Glu-Phe can be attributed to several mechanisms:
- Regulation of Glutathione Metabolism : As a γ-glutamyl compound, γ-Glu-Phe may influence glutathione synthesis and metabolism, which is critical for maintaining cellular redox balance .
- Modulation of Immune Response : Some studies suggest that γ-glu peptides can modulate immune responses, potentially affecting inflammation and immune cell function .
Research Findings
A summary of key research findings related to γ-Glu-Phe is presented below:
| Study | Findings | Implications |
|---|---|---|
| PMC8062742 | Identified as a significant metabolite in various diseases | Potential biomarker for disease diagnosis |
| PMC8714673 | Elevated levels associated with chronic schizophrenia | Suggests role in psychiatric disorders |
| PMC4945981 | Major marker identified in hepatocellular carcinoma | Indicates involvement in cancer metabolism |
Eigenschaften
IUPAC Name |
2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOHZPNYFQJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864061 |
Source


|
| Record name | gamma-Glutamylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














